Trioctylamine N-oxide

Vue d'ensemble

Description

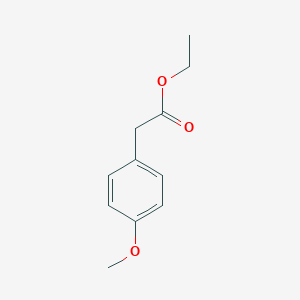

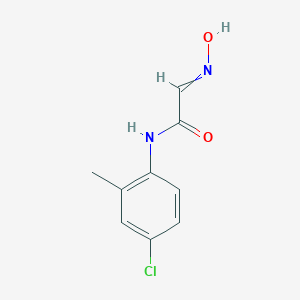

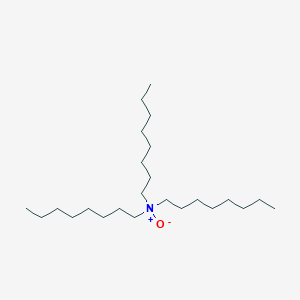

Trioctylamine N-oxide is a chemical compound with the molecular formula C24H51NO . It is an N-oxide derivative of trioctylamine .

Synthesis Analysis

The synthesis of trioctylamine, a precursor to Trioctylamine N-oxide, involves the amination of octanol and ammonia under atmospheric pressure over a Ni–Cu catalyst supported on diatomite . The key factor for the synthesis is the preparation of a catalyst with high activity and selectivity . The reaction of dioctylamine with octanol is the rate-determining step for the formation of trioctylamine .Molecular Structure Analysis

The molecular structure of Trioctylamine N-oxide consists of 24 carbon atoms, 51 hydrogen atoms, and 1 nitrogen and oxygen atom each . The InChI representation of the molecule isInChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25 (26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 . Chemical Reactions Analysis

Trioctylamine, a related compound to Trioctylamine N-oxide, has been used in the reactive extraction of propionic acid . The reaction involves the use of trioctylamine as an extractant and 1-decanol as an organic diluent .Physical And Chemical Properties Analysis

Trioctylamine N-oxide has a molecular weight of 369.7 g/mol . It has a topological polar surface area of 18.1 Ų . The compound has 21 rotatable bonds .Applications De Recherche Scientifique

Nanoparticle Synthesis and Characterization : Trioctylamine acts as a reducing and hydrolyzing agent in the formation of iron oxide and oxyhydroxide nanoparticles, playing a crucial role in determining the phase of iron oxide formed. It was found that ferric salts led to the spinel form of iron oxide, while ferrous salts resulted in oxyhydroxide. Trioctylamine, in particular, promoted the formation of the magnetite phase in the presence of NO3− ions (Kumar et al., 2015).

Extraction and Separation of Metals : The N-oxides of trioctylamine have been studied for the extraction of thorium from various mineral acid solutions and the separation of thorium from rare earth elements and yttrium. This research outlines the influence of solvent concentration and salting-out agents on the extraction process and suggests methods for effective separation (Ejaz, 1976a). In another study, trioctylamine oxide was used for extracting niobium(V) from different mineral acid solutions and separating it from tantalum(V) and zirconium(IV) (Ejaz, 1976b).

Removal of Toxic Compounds : A novel method involving trioctylamine impregnated onto exfoliated graphene oxide (EGO) has been developed for the removal of toxic chromium. This approach utilized the interactions between EGO, trioctylamine, and Cr(VI) to adsorb chromium on the surface of the adsorbent through various interactions, demonstrating a high adsorption capacity (Kumar, Kakan, & Rajesh, 2013).

Wastewater Treatment : Trioctylamine has been used to treat wastewater containing high concentrations of phenol, achieving significant removal efficiency. The study investigated the effects of various parameters on the extraction efficiency and provided preferred operating conditions for phenol removal (Zhang Feng, 2000).

Chemical Degradation Studies : The degradation of trioctylamine in acidic sulfate media containing vanadium(V) has been investigated. This study provides insights into the degradation products and the mechanisms involved, which are crucial for understanding the stability and longevity of trioctylamine in various industrial processes (Chagnes et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

N,N-dioctyloctan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQLPCAMAXPPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trioctylamine N-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.